molecular formula C19H13BrN4O2S B2446197 (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 683257-65-0

(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2446197
CAS RN: 683257-65-0
M. Wt: 441.3
InChI Key: DXWRZFBAAIYIRH-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13BrN4O2S and its molecular weight is 441.3. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Structure Analysis :

    • A study demonstrated the reduction of similar acrylonitriles, leading to the formation of prop-1-ene derivatives, suggesting potential avenues for synthesizing related compounds (Frolov et al., 2005).
  • Potential in Chemosensors :

    • Research on similar benzimidazole and quinoline derivatives highlighted their use as potential chemosensors for metal cations, indicating possible applications for the compound in chemical sensing technologies (Hranjec et al., 2012).
  • Photodynamic Therapy for Cancer Treatment :

    • A related compound was studied for its properties as a photosensitizer in photodynamic therapy, a technique used for treating cancer, suggesting a potential application area for the compound in medical research (Pişkin et al., 2020).
  • Application in Material Science and Photophysics :

    • Studies on novel chromophores, closely related structurally, showed significant photophysical properties, indicating potential applications in material science and optoelectronics (Jachak et al., 2021).
  • Corrosion Inhibition in Industrial Applications :

    • Research on tetrazole derivatives of acrylonitriles, which bear similarity to the compound, revealed their effectiveness as corrosion inhibitors, suggesting possible industrial applications (Verma et al., 2016).
  • Potential as Anticancer Agents :

    • Several studies on thiazole and acrylonitrile derivatives have shown promising results in inhibiting the growth of cancer cells, indicating the potential of such compounds in developing new anticancer therapies (Saczewski et al., 2004); (Bhale et al., 2018).

properties

IUPAC Name

(E)-3-(4-bromo-2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2S/c1-12-8-15(20)4-7-17(12)22-10-14(9-21)19-23-18(11-27-19)13-2-5-16(6-3-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWRZFBAAIYIRH-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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